![molecular formula C14H21ClN4O2 B2930172 叔丁基(1-(2-氯嘧啶-4-基)哌啶-3-基)氨基甲酸酯 CAS No. 1420956-78-0](/img/structure/B2930172.png)
叔丁基(1-(2-氯嘧啶-4-基)哌啶-3-基)氨基甲酸酯
描述
“Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate” is a chemical compound with the molecular formula C14H21ClN4O2 . It has an average mass of 312.795 Da and a monoisotopic mass of 312.135315 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-8-19(9-10)11-6-7-16-12(15)18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20)
. This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.
科学研究应用
合成与表征
具有与“叔丁基(1-(2-氯嘧啶-4-基)哌啶-3-基)氨基甲酸酯”结构相似性的化合物已通过各种方法合成和表征。例如,叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯是通过缩合反应合成的,通过 X 射线衍射证明了该化合物的晶体结构,并评估了其体外抗菌和驱虫活性 (Sanjeevarayappa 等,2015)。类似地,叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯和叔丁基(5-碘戊-2,4-二炔-1-基)氨基甲酸酯已被分析其晶体结构,展示了与羰基的氢键和卤素键等相互作用 (Baillargeon 等,2017)。
生物学评估
对相关化合物的生物学应用的研究已经深入了解了它们的潜在治疗用途。例如,5-脱氮-7-脱亚甲基四氢叶酸化合物的合成和体外生物活性,涉及叔丁氧羰基苯基衍生物的缩合,已被探索为叶酸介导的代谢中的底物和抑制剂 (Rosowsky 等,1994)。
化学合成进展
已经展示了复杂结构化学合成的进展,例如使用叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯对邻羟基芳基氨基酮进行光氧化还原催化胺化以组装 3-氨基色酮,显示了此类化合物在构建不同氨基嘧啶中的效用 (Wang 等,2022)。
结构和机理研究
进一步的研究包括探索具有叔丁基氨基甲酸酯官能团的化合物的结构和机理特性。例如,对氯二炔和碘二炔衍生物同晶晶体结构的研究提供了对羰基上氢键和卤素键同时存在的见解,有助于理解分子相互作用和结构 (Baillargeon 等,2017)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves, protective clothing, and eye/face protection .
属性
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-8-19(9-10)11-6-7-16-12(15)18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUXZUTZWHMGLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)carbamate |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。